

# AMG 172: A Technical Whitepaper on the Anti-CD70 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AMG 172 is an antibody-drug conjugate (ADC) that was developed by Amgen for the treatment of CD70-expressing malignancies, with a primary focus on renal cell carcinoma (RCC).[1][2] This document provides a detailed technical overview of the structure, mechanism of action, and available preclinical and clinical data for AMG 172. The development of AMG 172 was discontinued after a Phase I clinical trial showed limited anti-tumor activity.[1][3] However, the information gathered from its development offers valuable insights for the field of antibody-drug conjugates.

### **Core Structure of AMG 172**

AMG 172 is a complex molecule composed of three main components: a human monoclonal antibody that targets CD70, a non-cleavable linker, and a potent cytotoxic payload.[1][2]

# **Monoclonal Antibody**

The antibody component of AMG 172 is a human IgG1 monoclonal antibody that specifically targets CD70 (also known as CD27L or TNFSF7).[1][2] CD70 is a type II transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[1] While its expression in normal tissues is restricted, it is overexpressed in various hematological and solid tumors, including renal cell carcinoma, making it an attractive target for cancer therapy.[2][4]



## Linker

AMG 172 utilizes a non-cleavable linker, specifically 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC).[3][5] This linker covalently attaches the cytotoxic payload to the antibody via lysine residues.[1] Non-cleavable linkers are designed to release the payload only after the ADC is internalized by the target cell and the antibody is degraded in the lysosome.[6] This approach is intended to minimize off-target toxicity.[6]

# **Cytotoxic Payload**

The cytotoxic agent in AMG 172 is DM1, a maytansinoid derivative.[1][2] DM1 is a potent microtubule inhibitor that disrupts tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

Table 1: Core Components of AMG 172

| Component        | Description                                                              |
|------------------|--------------------------------------------------------------------------|
| Antibody         | Human IgG1 monoclonal antibody[1][2]                                     |
| Target Antigen   | CD70 (CD27L)[1][2]                                                       |
| Linker           | Non-cleavable 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (MCC)[3][5] |
| Payload          | DM1 (Maytansinoid)[1][2]                                                 |
| Conjugation Site | Lysine residues on the antibody[1]                                       |

# **Mechanism of Action**

The mechanism of action of AMG 172 follows a multi-step process typical for antibody-drug conjugates.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. aacrjournals.org [aacrjournals.org]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. ASCO Meetings [meetings.asco.org]
- 5. First-in-human study to assess safety, tolerability, pharmacokinetics, and pharmacodynamics of the anti-CD27L antibody-drug conjugate AMG 172 in patients with relapsed/refractory renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- To cite this document: BenchChem. [AMG 172: A Technical Whitepaper on the Anti-CD70 Antibody-Drug Conjugate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621333#amg-172-anti-cd27l-adc-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com